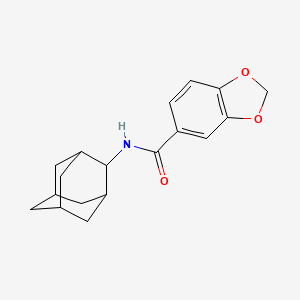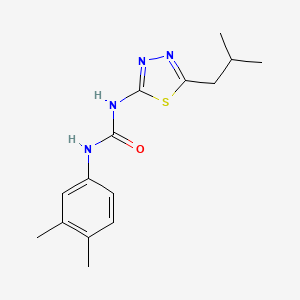
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide, also known as CF3, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the acrylamide family and is known for its ability to inhibit the activity of certain enzymes.
作用机制
The mechanism of action of 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide involves its ability to bind to the active site of the targeted enzyme and inhibit its activity. 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is a reversible inhibitor, meaning that it can bind and unbind from the enzyme, allowing for the enzyme activity to return to normal once 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is removed.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have several biochemical and physiological effects. Its inhibition of PKC has been shown to reduce inflammation and cell proliferation, while its inhibition of PDE has been shown to increase cAMP levels, which can lead to vasodilation and reduced platelet aggregation. 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide's inhibition of COX has also been shown to reduce inflammation and pain.
实验室实验的优点和局限性
One of the major advantages of 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is its specificity for certain enzymes, allowing researchers to selectively inhibit the activity of these enzymes without affecting other physiological processes. However, 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide's specificity can also be a limitation, as it may not be effective in inhibiting other enzymes that are involved in the disease condition being studied. Additionally, 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide's reversible inhibition may not be suitable for long-term treatments, as the enzyme activity can return to normal once 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide is removed.
未来方向
There are several future directions for 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide research. One direction is to investigate its potential as a therapeutic agent for various disease conditions, including inflammation, cancer, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the targeted enzymes, which may have better therapeutic potential than 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide. Additionally, the development of new synthesis methods for 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide may allow for the production of larger quantities of the compound, which can facilitate its use in large-scale experiments.
合成方法
The synthesis of 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide involves the reaction of 3-chloroaniline with 4-fluorobenzylbromide in the presence of potassium carbonate and copper powder. The resulting product is then reacted with acryloyl chloride to produce 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide. This synthesis method has been well established in the literature and has been used by many researchers to produce 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide for their experiments.
科学研究应用
3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide has been extensively used in scientific research as an enzyme inhibitor. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphodiesterase (PDE), and cyclooxygenase (COX). These enzymes play important roles in various physiological processes, and their inhibition by 3-(3-chlorophenyl)-N-(4-fluorobenzyl)acrylamide has been shown to have therapeutic potential in several disease conditions.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGNIMPGHRNPLW-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)

amino]ethanol](/img/structure/B5823949.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)

